5'-AMP monohydrate

Übersicht

Beschreibung

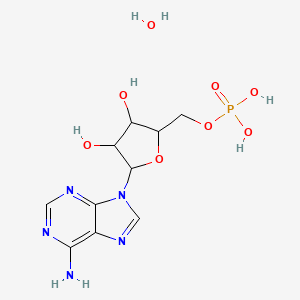

It is an ester of phosphoric acid and the nucleoside adenosine, consisting of a phosphate group, the sugar ribose, and the nucleobase adenine . This compound is a key component in the synthesis of RNA and is involved in energy transfer within cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Adenosine monophosphate monohydrate typically involves the phosphorylation of adenosine. One common method is the enzymatic phosphorylation using adenosine kinase. Another approach is the chemical phosphorylation of adenosine using phosphorylating agents such as phosphorus oxychloride in the presence of a base .

Industrial Production Methods

Industrial production of 5’-Adenosine monophosphate monohydrate often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound through fermentation processes. The product is then extracted and purified to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

5’-Adenosine monophosphate monohydrate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to adenosine and phosphoric acid.

Phosphorylation: It can be further phosphorylated to form adenosine diphosphate and adenosine triphosphate.

Deamination: The compound can be deaminated to form inosine monophosphate.

Common Reagents and Conditions

Hydrolysis: Typically carried out in acidic or basic conditions.

Phosphorylation: Requires phosphorylating agents such as phosphorus oxychloride or enzymatic catalysts.

Deamination: Catalyzed by enzymes such as adenosine deaminase.

Major Products

Hydrolysis: Adenosine and phosphoric acid.

Phosphorylation: Adenosine diphosphate and adenosine triphosphate.

Deamination: Inosine monophosphate.

Wissenschaftliche Forschungsanwendungen

5’-Adenosine monophosphate monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various nucleotides and nucleosides.

Biology: Plays a role in cellular energy transfer and signal transduction. It is also used in studies of enzyme kinetics and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in conditions such as ischemia and inflammation.

Industry: Utilized in the production of flavor enhancers and as a component in fermentation media.

Wirkmechanismus

5’-Adenosine monophosphate monohydrate exerts its effects primarily through its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. When activated, AMPK promotes catabolic pathways that generate ATP and inhibits anabolic pathways that consume ATP. This regulation helps maintain energy balance within the cell .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenosine diphosphate (ADP): Contains two phosphate groups and is involved in energy transfer.

Adenosine triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.

Inosine monophosphate (IMP): Formed by the deamination of 5’-Adenosine monophosphate and plays a role in purine metabolism.

Uniqueness

5’-Adenosine monophosphate monohydrate is unique in its ability to activate AMP-activated protein kinase, which is crucial for maintaining cellular energy balance. Unlike ADP and ATP, which are primarily involved in energy transfer, 5’-Adenosine monophosphate monohydrate has a regulatory role in cellular metabolism .

Biologische Aktivität

5'-Adenosine monophosphate (5'-AMP) monohydrate is a nucleotide that plays a crucial role in various biological processes, particularly in cellular energy metabolism and signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5'-AMP consists of three components: a phosphate group, the sugar ribose, and the nucleobase adenine. Its chemical formula is C10H13N5O7P, with a CAS number of 18422-05-4. It is soluble in water and can form a clear to slightly hazy solution when mixed with mild alkali .

1. Role in Energy Metabolism

5'-AMP is integral to the regulation of energy homeostasis within cells. It serves as a precursor for adenosine triphosphate (ATP) and adenosine diphosphate (ADP), thus participating in energy transfer processes. The enzyme AMP-activated protein kinase (AMPK) is activated by AMP levels, which signal low energy states within the cell . AMPK activation leads to:

- Inhibition of anabolic processes : Reducing energy-consuming pathways.

- Activation of catabolic processes : Enhancing ATP production through the breakdown of glucose and fatty acids .

2. Inflammatory Response Modulation

Research indicates that 5'-AMP monohydrate can modulate inflammatory responses by acting as an agonist for adenosine A1 receptors. It significantly reduces the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW264.7 macrophage cells. The maximum inhibition occurs at concentrations around 400 μM . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Hepatic Protection in Mice

In a study involving C57BL/6J mice, treatment with this compound resulted in improved survival rates during liver injury assessments. Mice treated with 5'-AMP showed a survival rate of 100% at 8 hours post-treatment compared to only 60% for the control group. Furthermore, serum levels of liver enzymes such as AST and ALT were significantly lower in the treatment group, indicating reduced liver damage .

Case Study 2: Inflammation Reduction

Another study demonstrated that administration of this compound led to a significant decrease in inflammatory markers in RAW264.7 cells. The dose-dependent response showed that higher concentrations effectively inhibited pro-inflammatory gene expression, suggesting its potential use in managing inflammatory diseases .

Eigenschaften

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEFQKVADUBYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.